7-Nitroquinoline
Overview
Description
7-Nitroquinoline is a nitrogen-containing heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . An efficient two-step selective synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine has also been reported .Molecular Structure Analysis
The molecular formula of 7-Nitroquinoline is C9H6N2O2 . Its InChI code is 1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H .Chemical Reactions Analysis
Nitroquinolines, including 7-Nitroquinoline, are considered important functional derivatives in synthetic organic chemistry. They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The synthesis of heterocyclic compounds based on nitroquinolines involves addition, substitution, as well as rearrangement reactions .Physical And Chemical Properties Analysis
7-Nitroquinoline is a yellow to brown powder or crystal . Its molecular weight is 174.16 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 7-Nitroquinoline is used in the synthesis of polynuclear heterocyclic compounds . These compounds are important in synthetic organic chemistry as they are precursors of many useful compounds such as drugs, polymers, and dyes .
- Methods of Application or Experimental Procedures : One method involves the use of 5,7-Dinitro-8-hydroxyquinolines, which are activated by the addition of a hydride ion or anion of a carbonyl compound. These enter into a double Mannich reaction, forming the corresponding diazatricyclotridecatrienes . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurs at pH 4–5 .
- Results or Outcomes : The result of this process is the formation of heterocyclic compounds based on nitroquinolines .
Biologically and Pharmaceutically Active Quinoline Synthesis
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of quinoline . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
- Results or Outcomes : Quinoline and its analogues have shown potential biological and pharmaceutical activities .
Synthesis of 7-Methyl-8-nitroquinoline
- Scientific Field : Organic Chemistry
- Summary of the Application : 7-Methyl-8-nitroquinoline is a key starting material obtained through a two-step synthesis from m-toluidine .
- Methods of Application or Experimental Procedures : Skraup synthesis was employed to produce a mixture of 7- and 5-methylquinoline in a 2:1 ratio, which was then used for a nitration reaction using nitric acid and sulfuric acid without further purification .
- Results or Outcomes : The result of this process is the formation of 7-methyl-8-nitroquinoline .
Multicomponent One-Pot Reactions
- Scientific Field : Green Chemistry
- Summary of the Application : Quinoline and its analogs are synthesized using multicomponent one-pot reactions . These reactions are part of a green chemistry approach that aims to produce more sustainable chemical processes .
- Methods of Application or Experimental Procedures : The synthesis involves the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results or Outcomes : The result of this process is the formation of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Synthesis of Bioactive Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Quinoline is used in the synthesis of bioactive compounds . These compounds have potential biological and pharmaceutical activities .
- Methods of Application or Experimental Procedures : The synthesis involves a series of reactions to provide quinoline . For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate .
- Results or Outcomes : The result of this process is the formation of various selected quinolines and derivatives with potential biological and pharmaceutical activities .
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 7-Nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
properties
IUPAC Name |
7-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZSCXYMSXOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210198 | |
Record name | Quinoline, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroquinoline | |
CAS RN |
613-51-4 | |
Record name | 7-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitroquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX74MF3NVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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